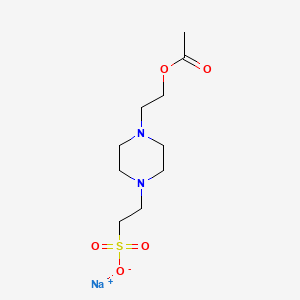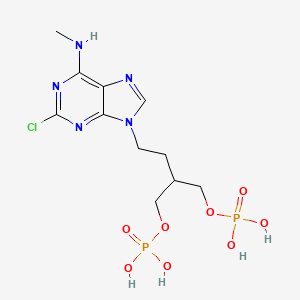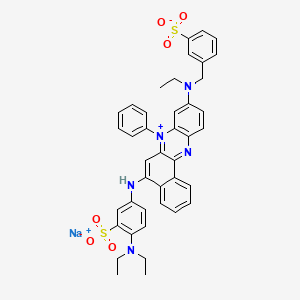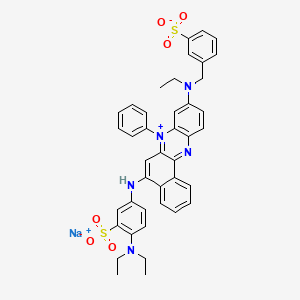
Dexfadrostat hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexfadrostat hydrochloride, also known as ®-Fadrozole hydrochloride, is a potent nonsteroidal inhibitor of aldosterone synthase. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of conditions such as hypertension and heart failure. This compound is known for its ability to inhibit aldosterone biosynthesis, which plays a crucial role in regulating blood pressure and fluid balance in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dexfadrostat hydrochloride involves several key steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The synthesis begins with the formation of the imidazole ring, which is a crucial component of the compound’s structure.
Benzonitrile Derivative Formation: The next step involves the formation of a benzonitrile derivative, which is then coupled with the imidazole ring.
Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification Techniques: Employing purification techniques such as crystallization and chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dexfadrostat hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly involving the imidazole ring, are common
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride are often used.
Solvents: Solvents like methanol and dichloromethane are frequently employed in these reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
Wissenschaftliche Forschungsanwendungen
Dexfadrostat hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of aldosterone synthase inhibition and enzyme kinetics.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored as a potential therapeutic agent for conditions such as hypertension, heart failure, and primary aldosteronism.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control .
Wirkmechanismus
Dexfadrostat hydrochloride exerts its effects by inhibiting aldosterone synthase, an enzyme responsible for the biosynthesis of aldosterone. The compound binds to the active site of the enzyme, preventing the conversion of precursors into aldosterone. This inhibition leads to a decrease in aldosterone levels, which helps regulate blood pressure and fluid balance. The molecular targets and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and related signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Dexfadrostat hydrochloride is unique in its high selectivity and potency as an aldosterone synthase inhibitor. Similar compounds include:
Baxdrostat: Another aldosterone synthase inhibitor with similar applications but different pharmacokinetic properties.
Fadrozole: A related compound with a similar mechanism of action but different chemical structure.
Canrenoate: A potassium-sparing diuretic that also inhibits aldosterone but through a different mechanism .
This compound stands out due to its specific binding affinity and effectiveness in reducing aldosterone levels without significantly affecting cortisol synthesis .
Eigenschaften
CAS-Nummer |
131863-75-7 |
|---|---|
Molekularformel |
C14H14ClN3 |
Molekulargewicht |
259.73 g/mol |
IUPAC-Name |
4-[(5R)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C14H13N3.ClH/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14;/h4-7,9-10,14H,1-3H2;1H/t14-;/m1./s1 |
InChI-Schlüssel |
UKCVAQGKEOJTSR-PFEQFJNWSA-N |
Isomerische SMILES |
C1C[C@@H](N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl |
Kanonische SMILES |
C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















